4-(3-(4-(4-氟苯基)哌嗪-1-基)-2-羟基丙氧基)苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While the exact synthesis of this compound is not available in the literature, similar compounds have been synthesized via various methods . For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzohydrazide group attached to a piperazine ring, which is further substituted with a 4-fluorophenyl group. The piperazine ring is also attached to a hydroxypropoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the literature .科学研究应用
抗微生物活性
研究已经突出合成与4-(3-(4-(4-氟苯基)哌嗪-1-基)-2-羟基丙氧基)苯甲酰肼结构相关的化合物,展示出强大的抗微生物特性。例如,Mishra和Chundawat(2019)的研究表明合成的衍生物对革兰氏阴性细菌如铜绿假单胞菌具有显著活性,显示出比标准药物氯霉素更好的抑制活性(Mishra & Chundawat, 2019)。
抗骨癌活性
另一方面的研究集中在潜在的抗癌特性上。Lv等人(2019)合成了一种利用类似结构基团的杂环化合物,显示出有希望的体外抗癌活性,针对人类骨癌细胞系,同时进行了分子对接研究以探索其抗病毒潜力(Lv et al., 2019)。
神经阻滞活性
这些化合物的哌嗪和苯甲酰肼组分还表明潜在的神经阻滞(抗精神病)应用。Hino等人(1988)的研究合成了具有类似神经阻滞活性的化合物,暗示了在中枢神经系统治疗应用中的一个有前途的途径(Hino et al., 1988)。
碳酸酐酶抑制和抗癌特性
含有哌嗪的单Mannich碱已经制备并评估其细胞毒性和抗癌特性,以及对人类碳酸酐酶同工酶的抑制作用,表明在治疗开发中具有多方面的潜力(Tuğrak等人,2019)。
中枢药理活性中的治疗工具
哌嗪衍生物已经广泛研究其中枢药理活性,包括抗精神病、抗抑郁和抗焦虑应用。将哌嗪和苯甲酰肼框架结构纳入分子已成为药物化学中的一个重点,以探索用于治疗各种中枢神经系统疾病的新治疗剂(Brito et al., 2018)。
安全和危害
未来方向
属性
IUPAC Name |
4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c21-16-3-5-17(6-4-16)25-11-9-24(10-12-25)13-18(26)14-28-19-7-1-15(2-8-19)20(27)23-22/h1-8,18,26H,9-14,22H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJAFMMONNNWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。